4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated benzoyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-fluoro-4-(trifluoromethyl)benzoyl chloride. This intermediate can be synthesized through the reaction of 2-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions .
The next step involves the acylation of N-methyl-1H-pyrrole-2-carboxamide with 2-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzoyl group, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-(trifluoromethyl)benzoic acid
- N-methyl-1H-pyrrole-2-carboxamide
Uniqueness
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide is unique due to the combination of its fluorinated benzoyl group and pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2/c1-19-13(22)11-4-7(6-20-11)12(21)9-3-2-8(5-10(9)15)14(16,17)18/h2-6,20H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYQCSCBFAFYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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